methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate (CAS 1327178-36-8) is an acrylate derivative characterized by a (Z)-configured double bond, an anilino group, a 4-ethoxyphenylsulfonyl substituent, and a methyl ester moiety .
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-ethoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-3-24-15-9-11-16(12-10-15)25(21,22)17(18(20)23-2)13-19-14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRBIASLYMNEEM-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-3-bromo-2-[(4-ethoxyphenyl)sulfonyl]acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s structural uniqueness lies in the combination of:
- (Z)-Configuration : Impacts molecular geometry and intermolecular interactions.
- 4-Ethoxyphenylsulfonyl Group : Provides electron-withdrawing effects and influences polarity.
- Methyl Ester : Affects hydrolysis stability and solubility.
Comparison with Acrylate Derivatives
Table 1: Key Structural Differences Among Analogous Compounds
Substituent Effects on Properties
Sulfonyl vs. Carbamoyl Groups: The sulfonyl group in the target compound increases electron-withdrawing capacity compared to carbamoyl derivatives (e.g., Ethyl (Z)-3-(4-methylanilino)-2-[(4-methylphenyl)carbamoyl]prop-2-enoate), enhancing reactivity in nucleophilic substitution or polymerization reactions . Carbamoyl-containing analogs may exhibit stronger hydrogen-bonding interactions, influencing crystal packing and solubility .
Ethoxy vs.
Perfluoroalkyl Sulfonamides: Compounds like 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate exhibit extreme hydrophobicity and thermal stability, making them suitable for industrial coatings. The target compound lacks fluorinated chains, suggesting lower environmental persistence .
Regulatory and Environmental Considerations
Q & A
Basic: How can researchers optimize the synthesis of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate to improve yield and purity?
Answer:
Optimization requires multi-step reaction design with precise control of temperature, solvent polarity, and reaction time. For example, using aprotic solvents like DMF or THF can enhance sulfonylation efficiency, while low temperatures (0–5°C) may stabilize intermediates during nucleophilic addition steps. Continuous flow reactors, as demonstrated in flow-chemistry protocols for similar acrylates, can improve scalability and reduce side reactions . Advanced purification methods, such as column chromatography or recrystallization from ethanol/water mixtures, are critical for achieving >95% purity. Monitoring via HPLC or LC-MS at each step ensures intermediate quality .
Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the sulfonyl group and the steric influence of the 4-ethoxyphenyl substituent. For instance, HOMO-LUMO gap analysis reveals reactivity toward nucleophilic attack at the α,β-unsaturated ester. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with biological targets like cyclooxygenase-2, informed by structural analogs in medicinal chemistry studies . MD simulations further assess conformational stability in aqueous environments, essential for pharmacokinetic profiling .
Basic: What spectroscopic and crystallographic techniques confirm the stereochemistry and molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning the (Z)-configuration at the double bond, as shown in structurally related acrylates like ethyl (Z)-3-(4-methylanilino) oxalate . NMR spectroscopy, particularly - NOESY, identifies spatial proximity between the anilino proton and the sulfonyl group, corroborating the (Z)-stereochemistry. IR spectroscopy verifies key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar acrylate derivatives?
Answer:
Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the 4-ethoxyphenyl group with a 4-chlorophenyl moiety (as in CAS 1327196-54-2) alters electron density, impacting enzyme inhibition potency . Comparative assays under standardized conditions (e.g., IC measurements against COX-2) and meta-analyses of kinetic data (k/K) can isolate substituent effects. Conflicting in vitro vs. in vivo results may arise from metabolic stability differences, requiring pharmacokinetic profiling (e.g., microsomal half-life assays) .
Basic: What experimental parameters are critical for studying the hydrolysis stability of the acrylate ester group?
Answer:
Hydrolysis rates depend on pH, temperature, and solvent composition. Buffered solutions (pH 7.4 for physiological relevance) at 37°C simulate biological conditions. Reverse-phase HPLC tracks ester degradation, while NMR identifies hydrolysis products (e.g., carboxylic acid derivatives). Stability in DMSO vs. aqueous PBS should be compared to assess storage conditions. Adding enzyme inhibitors (e.g., EDTA for metalloproteases) controls for enzymatic hydrolysis in biological matrices .
Advanced: How does the 4-ethoxyphenylsulfonyl group influence target selectivity compared to other substituents?
Answer:
The ethoxy group’s electron-donating nature increases π-π stacking interactions with aromatic residues in enzyme active sites (e.g., Tyr-385 in COX-2), while the sulfonyl group enhances hydrogen bonding to backbone amides. Comparative molecular dynamics simulations with 4-chlorophenyl analogs show reduced binding entropy (ΔS) due to tighter hydrophobic packing. Electrophilic substituents like chlorine may favor covalent adduct formation, whereas ethoxy groups prioritize reversible binding, as seen in COX-2 inhibitor studies .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders. Store under inert atmosphere (N) at 4°C to prevent ester hydrolysis. Spill containment requires neutralization with sodium bicarbonate followed by solidification with vermiculite. Toxicity data from structurally related sulfonamides suggest LC values >100 mg/kg (oral, rat), but acute exposure warrants immediate decontamination .
Advanced: What strategies mitigate racemization risks during synthetic steps involving chiral intermediates?
Answer:
Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) minimize base-catalyzed epimerization. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) enforce stereocontrol during β-amino acrylate formation. Dynamic kinetic resolution (DKR) using immobilized lipases or transition-metal catalysts (e.g., Ru) can convert racemic mixtures to single enantiomers. Chiral HPLC (e.g., Daicel columns) monitors enantiomeric excess (ee) ≥99% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
